molecular formula C11H11BrO2 B8562226 2-(4-Bromophenyl)-4-pentenoic Acid

2-(4-Bromophenyl)-4-pentenoic Acid

Cat. No.: B8562226
M. Wt: 255.11 g/mol
InChI Key: OAYFVVCIJWPGAQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-pentenoic Acid is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both a bromophenyl group and a pentenoic acid chain, a structure often utilized as a key building block or intermediate in the development of more complex molecules . Compounds of this class are frequently employed in catalytic reactions, such as palladium-catalyzed difunctionalization, to create novel chiral centers and complex molecular architectures valuable for drug discovery and material science . The bromophenyl moiety can serve as a handle for further cross-coupling reactions, while the carboxylic acid group allows for diverse functionalization . Researchers leverage these properties to synthesize targeted compounds for potential applications in neurological and anti-inflammatory therapeutics . As a versatile intermediate, it enables the exploration of new chemical spaces in medicinal chemistry and the development of specialty polymers and agrochemicals . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions, referencing its Safety Data Sheet (SDS) .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

2-(4-bromophenyl)pent-4-enoic acid

InChI

InChI=1S/C11H11BrO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h2,4-7,10H,1,3H2,(H,13,14)

InChI Key

OAYFVVCIJWPGAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Bromophenyl)quinoline-4-carboxylic Acid

Structure: Incorporates a quinoline ring system instead of a pentenoic acid chain, with a bromophenyl group at position 2 (). Synthesis: Prepared via methods involving condensation reactions, as referenced in procedures from prior studies (). Reactivity: The quinoline core enables coordination with metal catalysts, while the carboxylic acid group allows esterification (e.g., ethyl ester derivative in ). Applications: Used in drug discovery for its heterocyclic framework, which is prevalent in antimalarial and anticancer agents.

3-(4-Bromobenzoyl)prop-2-enoic Acid

Structure: Features a prop-2-enoic acid chain conjugated with a 4-bromobenzoyl group (). Reactivity: Reacts with nucleophiles like ethyl cyanoacetate to form nicotinate derivatives (e.g., ethyl-2-amino-4-carboxy-6-(4-bromophenyl)-nicotinate) under mild conditions ().

Methyl 2-(4-Bromophenyl)acetate

Structure : An ester derivative with a bromophenyl group attached to an acetic acid methyl ester ().
Properties : High purity and regulatory compliance (USP, EMA) make it valuable in pharmaceutical manufacturing ().
Key Difference : The ester group improves volatility and stability compared to carboxylic acids, facilitating its use in industrial processes.

2-(4-Bromophenylsulfonamido)-4-methylpentanoic Acid

Structure: Contains a sulfonamide group and a methyl-substituted pentanoic acid chain (). Reactivity: The sulfonamide group enhances hydrogen-bonding capacity, influencing pharmacokinetics. Applications: Potential as a bioactive molecule, with derivatives listed in pharmacological databases (e.g., CHEMBL5306281 in ).

Comparative Analysis Table

Compound Key Functional Groups Reactivity Highlights Applications Reference
2-(4-Bromophenyl)-4-pentenoic Acid α,β-unsaturated carboxylic acid Nucleophilic additions, cross-coupling Drug synthesis, materials science Inferred
2-(4-Bromophenyl)quinoline-4-carboxylic Acid Quinoline, carboxylic acid Metal coordination, esterification Antimalarial/anticancer agents
3-(4-Bromobenzoyl)prop-2-enoic Acid α,β-unsaturated ketone, carboxylic acid Nucleophilic cyclizations Heterocyclic precursor
Methyl 2-(4-Bromophenyl)acetate Ester, bromophenyl Hydrolysis, alkylation Pharmaceutical intermediates
2-(4-Bromophenylsulfonamido)-4-methylpentanoic Acid Sulfonamide, branched alkyl chain Hydrogen bonding, enzyme inhibition Bioactive molecule development

Key Research Findings

  • Electronic Effects : The bromophenyl group in all compounds enhances electrophilicity, facilitating Suzuki-Miyaura couplings (common in drug synthesis) .
  • Biological Activity : Sulfonamide derivatives () exhibit enhanced binding to biological targets compared to carboxylic acids due to additional hydrogen-bonding sites.
  • Synthetic Utility: Prop-2-enoic acid derivatives () are superior for cyclization reactions, whereas pentenoic acids may favor conjugate additions.

Preparation Methods

Transesterification and Rearrangement Route

This method, detailed in CN101157608A, uses propylene alcohol and orthoacetate as starting materials. The reaction proceeds via transesterification and rearrangement under acidic catalysis. For example, combining propylene alcohol (1.0 mol), trimethyl orthoacetate (1.4 mol), and phosphoric acid (0.05 mol) at 85–135°C for 8 hours yields 4-pentenoic acid methyl ester with 87.1% yield. Hydrolysis with 20% NaOH followed by acidification produces 4-pentenoic acid at 96% yield.

Key Advantages :

  • High yield (87–92% for ester intermediates).

  • Scalable to multi-liter batches with consistent purity (98.5–99.0%).

Malonate Condensation Route

As per CN101200425A, allyl chloride and diethyl malonate undergo condensation under alkaline conditions (sodium ethoxide, 20–40°C) to form 2-allyl diethyl malonate. Saponification and decarboxylation yield 4-pentenoic acid. This method emphasizes mild temperatures (20–40°C) and rapid reaction times (2–4 hours).

Comparison of Methods :

ParameterTransesterificationMalonate
Starting MaterialsPropylene alcohol, orthoacetateAllyl chloride, diethyl malonate
CatalystPhosphoric acid, AlCl₃Sodium ethoxide
Reaction Time8–16 hours2–4 hours
Yield87–92%Not explicitly stated
ScalabilityDemonstrated at 10 L scaleLab-scale described

Introducing the 4-Bromophenyl Group

Electrophilic Bromination of Phenyl Precursors

Selective para-bromination of aromatic rings is critical. US20120309973A1 describes brominating 2-methyl-2-phenylpropanoic acid with aqueous bromine to yield 2-(4-bromophenyl)-2-methylpropanoic acid. Adapting this to 4-pentenoic acid derivatives would require:

  • Protecting the carboxylic acid group (e.g., esterification).

  • Brominating the phenyl ring using Br₂ in H₂O or HBr/H₂O₂.

  • Deprotecting to regenerate the acid.

Challenges :

  • Avoiding over-bromination or ortho/meta byproducts.

  • Compatibility of protecting groups with bromination conditions.

Suzuki-Miyaura Coupling

An alternative approach involves coupling a bromophenyl boronic acid to a pre-functionalized 4-pentenoic acid derivative. For example, reacting 4-bromophenylboronic acid with a vinyl halide-containing carboxylic acid ester under Pd catalysis could achieve the desired linkage.

Advantages :

  • High regioselectivity.

  • Mild conditions (room temperature to 80°C).

Chemoenzymatic Bromocyclization

Vanadium-Dependent Haloperoxidase Catalysis

The ACS Sustainable Chemistry & Engineering studies describe CiVCPO-mediated bromolactonization of 4-pentenoic acid. While this method introduces bromine into the lactone product, modifying the substrate to include a phenyl group could enable analogous bromophenyl functionalization.

Procedure :

  • Substrate: 4-Pentenoic acid derivatives with phenyl groups.

  • Conditions: 50 mM substrate, 10 mM KBr, 0.5 mM H₂O₂, pH 5.

  • Scale: Successfully demonstrated at 10 L scale with 90% conversion.

Limitations :

  • Enzyme inhibition at high substrate concentrations (>60 mM).

  • Competing hydrolysis of intermediates to hydroxylactones.

Comparative Analysis of Methods

MethodKey StepsYieldScalability
Transesterification + BrominationEsterification → Bromination → Hydrolysis~85% (est.)Industrial
Malonate + Suzuki CouplingCondensation → Coupling → DecarboxylationModerateLab-scale
Enzymatic BromocyclizationBiocatalytic bromination → Cyclization90% conversionPilot-scale

Critical Considerations :

  • Cost : Transesterification routes use low-cost catalysts (e.g., phosphoric acid), whereas enzymatic methods require expensive biocatalysts.

  • Selectivity : Enzymatic bromination offers superior regioselectivity compared to chemical methods.

  • Environmental Impact : CiVCPO-based processes generate less hazardous waste than traditional bromination .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Bromophenyl)-4-pentenoic Acid?

  • Methodological Answer : A common approach involves coupling 4-pentenoic acid derivatives with bromophenyl precursors. For example, bromophenylacetic acid derivatives (e.g., 4-bromophenylacetic acid) can serve as intermediates in cross-coupling reactions. Palladium-catalyzed methods, such as those used for analogous compounds, may optimize regioselectivity when introducing the bromophenyl group . Additionally, GC/MS analysis (as applied to valproic acid metabolites) can verify structural integrity, with chromatographic conditions including capillary columns (e.g., DB-5MS) and temperature gradients (e.g., 50°C to 300°C at 10°C/min) .

Q. How can researchers assess the biological activity of this compound in metabolic studies?

  • Methodological Answer : Rodent models (e.g., rats) are used to study beta-oxidation inhibition, a mechanism observed in 4-pentenoic acid derivatives. Key parameters include mitochondrial respiratory activity (measured via polarography), oxidative phosphorylation coupling, and lipid peroxidation (LPO) levels. Silymarin, a hepatoprotectant, can serve as a control to mitigate encephalopathy symptoms. Brain mitochondrial isolates are analyzed for ATP synthesis rates and LPO biomarkers (e.g., malondialdehyde) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the conformational stability and reactivity of 4-pentenoic acid derivatives?

  • Methodological Answer : Conformational analysis via computational modeling (e.g., DFT) reveals that bulky substituents like the 4-bromophenyl group stabilize anti-periplanar conformations, favoring cyclic transition states in reactions such as iodination. Entropic contributions (ΔS‡) derived from variable-temperature kinetics (e.g., −28 cal for diphenyl derivatives vs. −59 cal for unsubstituted 4-pentenoic acid) highlight steric and electronic effects. X-ray crystallography or NMR-based NOE experiments can validate predicted conformations .

Q. What advanced catalytic strategies reverse regioselectivity in functionalizing 4-pentenoic acid derivatives?

  • Methodological Answer : Palladium catalysis with tailored ligands (e.g., bidentate phosphines) enables Markovnikov-selective oxidative amination of 4-pentenoic acid. Key steps include:
  • Ligand screening (e.g., Xantphos vs. DPPF) to modulate Pd coordination.
  • Oxidants like Cu(OAc)₂ to regenerate Pd(II) intermediates.
  • Solvent optimization (e.g., DMF/H₂O mixtures) to enhance γ-ketoamide yields.
    Reaction monitoring via LC-MS and isotopic labeling (e.g., ¹⁵N-ammonia) confirms regiochemical outcomes .

Q. How do metabolic conjugates of this compound contribute to hepatotoxicity?

  • Methodological Answer : Glutathione (GSH) and N-acetylcysteine (NAC) conjugates are synthesized in vitro using liver microsomes or recombinant GST enzymes. LC-MS/MS identifies adducts (e.g., m/z shifts corresponding to GSH addition). Competitive inhibition assays with valproic acid metabolites (e.g., 4-ene VPA) compare cytotoxicity in HepG2 cells, measuring IC₅₀ values via MTT assays. Mitochondrial membrane potential (ΔΨm) loss, assessed via JC-1 staining, links adduct formation to apoptotic pathways .

Key Considerations for Experimental Design

  • Contradictions in Metabolic Pathways : While 4-pentenoic acid inhibits beta-oxidation, its bromophenyl derivative may exhibit altered pharmacokinetics. Dose-response studies in dual hepatocyte/mitochondrial models are critical .
  • Synthetic Optimization : Compare Pd-catalyzed methods (Markovnikov selectivity) with traditional radical-based approaches (anti-Markovnikov) to evaluate yield and scalability .

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